Product packaging for rac 8alpha-[Delta-5(10)]-Norgestrel(Cat. No.:CAS No. 5541-87-7)

rac 8alpha-[Delta-5(10)]-Norgestrel

Cat. No.: B585053
CAS No.: 5541-87-7
M. Wt: 312.453
InChI Key: QCMLVDXPKCBMFQ-SYAJIYQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Steroid Hormone Analogue Research

The synthesis of steroid hormone analogues is a cornerstone of medicinal chemistry and endocrinology. These synthetic molecules are designed to mimic or modulate the effects of endogenous hormones such as progesterone (B1679170) and testosterone. Research in this area is propelled by the desire to create compounds with improved therapeutic profiles, including enhanced specificity, greater potency, or novel mechanisms of action. The development of these "designer drugs" or analogues allows for the fine-tuning of biological effects, which can have significant implications for various medical applications. wikipedia.org This often involves the exploration of structural analogues, stereoisomers, and derivatives of existing active drugs. wikipedia.org

Significance of Norgestrel (B7790687) Derivatives in Endocrine Science

Norgestrel, a synthetic progestin, has been a significant compound in reproductive medicine for decades. wikipedia.org Progestins, which are synthetic progestogens, interact with progesterone receptors and are fundamental components of hormonal contraceptives and hormone replacement therapies. nih.govpatsnap.com The biological activity of norgestrel resides in its levorotatory enantiomer, levonorgestrel (B1675169). nih.gov The study of norgestrel and its derivatives is crucial for understanding how modifications to the steroid scaffold can influence hormonal activity. nih.gov Derivatives of gonanes, the class to which norgestrel belongs, are a major focus in the development of contraceptives. nih.gov

Rationale for Investigating rac-8α-[Δ-5(10)]-Norgestrel: A Novel Isomer/Derivative

rac-8α-[Δ-5(10)]-Norgestrel is a specific, synthetically derived isomer of norgestrel. The designation "rac" indicates that it is a racemic mixture, containing equal amounts of enantiomers. The "8α" and "Δ-5(10)" notations describe specific stereochemical and structural features of the molecule, distinguishing it from the parent norgestrel. The primary rationale for investigating such a novel isomer is to explore how these structural alterations impact its chemical properties and potential biological activity. The synthesis and study of such compounds are typically undertaken for research purposes to probe the structural requirements for receptor binding and biological response. scbt.comscbt.com

Overview of Research Trajectories for Novel Steroid Compounds

The investigation of novel steroid compounds like rac-8α-[Δ-5(10)]-Norgestrel generally follows a well-defined research trajectory. This begins with chemical synthesis and structural characterization. Following synthesis, in vitro studies are often conducted to determine the compound's binding affinity for various hormone receptors. Subsequent research may involve assessing its metabolic fate and stability. The overarching goal is to build a comprehensive understanding of how the unique structural features of the new compound translate into its chemical and biological profile, which can inform the design of future steroid-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-SYAJIYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858220
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-87-7
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Considerations for Rac 8α Δ 5 10 Norgestrel

Historical Development of Norgestrel (B7790687) Synthesis Approaches

The journey towards understanding the synthesis of norgestrel analogues begins with the parent compound, norgestrel. Discovered in 1963 by Hughes and colleagues at Wyeth, norgestrel was the first progestogen to be produced via a total chemical synthesis, a landmark achievement at the time. wikipedia.org Initially produced as a racemic mixture, it was later found that the biological activity resided in only one of its enantiomers, the levorotatory isomer known as levonorgestrel (B1675169). wikipedia.orgymc.eu The inactive enantiomer is dextronorgestrel. ymc.eu

The pioneering total synthesis of norgestrel established foundational routes that are critical for conceptualizing the synthesis of its isomers. A representative and widely cited synthesis starts from 6-methoxy-α-tetralone. nih.gov This is reacted with vinylmagnesium bromide, and the product is then condensed with 2-ethyl-1,3-cyclopentanedione. This key step forms a tricyclic secosteroid, which contains all the necessary carbon atoms for the final gonane (B1236691) skeleton. nih.gov An acid-catalyzed cyclization via dehydration and subsequent catalytic hydrogenation and hydrolysis steps complete the synthesis. nih.gov These classical approaches almost invariably lead to the thermodynamically stable product with an 8β configuration and a Δ-4 double bond, highlighting the inherent challenge in targeting isomers like 8α-[Δ-5(10)]-Norgestrel.

Stereoselective Synthesis of the 8α-Isomer of rac-8α-[Δ-5(10)]-Norgestrel

The stereoselective synthesis of the 8α-isomer of norgestrel is a formidable challenge, as this configuration is not the naturally occurring or thermodynamically favored one. In steroid chemistry, the junction between rings C and D is almost exclusively trans (8β, 9α, 14α), which imparts a relatively flat, stable structure to the molecule. The target 8α-isomer would possess a cis-fused C/D ring system, which is sterically more strained and less stable.

No established synthetic routes specifically targeting 8α-norgestrel have been widely published, indicating its synthetic difficulty. Achieving this unnatural stereochemistry would likely necessitate a departure from traditional thermodynamic-controlled cyclization reactions. Potential strategies could involve:

Directed Cyclization: Employing a precursor with a directing group that forces the cyclization to occur in a manner that yields the cis-fused 8α product.

Chiral Auxiliaries: Incorporating a chiral auxiliary into the synthetic precursor to influence the stereochemical outcome of the key ring-forming reaction.

Post-synthesis Isomerization: Developing a method to invert the stereocenter at C-8 after the main steroid skeleton has been assembled, although this is often difficult without disrupting other parts of the molecule.

The conformational rigidity of bridged ring systems provides a parallel for understanding the energy differences between isomers; even slight twists can lead to significant energy penalties, making one isomer highly favored over another. sci-hub.se The synthesis of the 8α isomer remains a theoretical endeavor that would require innovative, stereocontrolled methodologies to overcome the high activation energy barrier to its formation.

Derivatization Strategies Leading to Δ-5(10) Unsaturation in Norgestrel Analogues

Unlike the challenge of creating the 8α-isomer, retaining the Δ-5(10) double bond is a question of preventing a standard isomerization step. Many total synthesis pathways for norgestrel inherently proceed through intermediates that possess this specific unsaturation. For instance, a key intermediate in one total synthesis is a 13-ethylgona-1,3,5(10)-8,14-pentaene structure. nih.gov Similarly, other syntheses utilize gona-1,3,5(10),8-tetraen or gon-5(10)-ene intermediates. researchgate.netgoogle.com

The final step in these syntheses typically involves the hydrolysis of an enol ether or ketal at C-3 under acidic conditions. This process not only reveals the C-3 ketone but also catalyzes the migration of the double bond from the Δ-5(10) position to the thermodynamically more stable, conjugated Δ-4 position.

To obtain the desired rac-8α-[Δ-5(10)]-Norgestrel, the synthetic strategy must focus on preventing this isomerization. Potential approaches include:

Mild Hydrolysis Conditions: Utilizing non-acidic or carefully buffered reaction conditions for the deprotection of the C-3 ketone to avoid proton-catalyzed rearrangement.

Enzymatic Deprotection: Using specific enzymes that can cleave the protecting group at C-3 without affecting the double bond's position.

Chemical Protection: A parallel can be drawn from microbial steroid transformations, where the 3β-hydroxy-5-ene moiety is sometimes chemically protected to prevent the Δ⁵ → Δ⁴-isomerization by microbial enzymes during other transformations. nih.gov This principle of protecting a sensitive region while modifying another could be applied.

A recent study on the synthesis of spiro heterocyclic steroids demonstrated the regioselective epoxidation of a 5(10) double bond, indicating that this bond can be addressed chemically while leaving other parts of the steroid intact, further suggesting its isolation is feasible under the right conditions. beilstein-journals.org

Catalytic Systems and Reaction Mechanisms in the Formation of rac-8α-[Δ-5(10)]-Norgestrel

The catalytic systems employed in norgestrel synthesis are well-documented and provide a basis for understanding the formation of its isomers. The key mechanistic step to control is the isomerization of the double bond.

Standard Norgestrel Synthesis:

Ring Cyclization: Strong acids are used to catalyze the intramolecular cyclization of secosteroid precursors to form the tetracyclic steroid core. The mechanism involves the formation of a cationic intermediate that undergoes electrophilic aromatic substitution-type ring closure.

Ethynylation: The introduction of the 17α-ethynyl group is typically achieved using organometallic reagents. While early methods used explosive acetylene (B1199291) gas, modern approaches use reagents like trimethylsilylacetylide followed by catalytic desilylation with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Isomerization Mechanism: The crucial step that must be avoided is the acid-catalyzed isomerization of the Δ-5(10)-ene-3-one to the Δ-4-ene-3-one. This occurs via protonation of the C-3 carbonyl, forming an enol intermediate. Subsequent reprotonation at C-6 leads to the conjugated and more stable Δ-4 system.

Synthesis of the Target Compound: To form rac-8α-[Δ-5(10)]-Norgestrel, the catalytic system for the final hydrolysis step must be fundamentally different. A catalyst system that operates under neutral or basic conditions would be required. This could involve enzymatic catalysts, which offer high specificity, or chemoselective deprotection strategies that are orthogonal to the acid-labile double bond. The mechanism would simply be the hydrolysis of the C-3 protecting group without the subsequent proton-shuttling that causes isomerization.

Purity Assessment and Isomeric Separation Methodologies in Synthetic Endeavors

Given the potential for multiple isomers to form during the synthesis of a complex molecule like rac-8α-[Δ-5(10)]-Norgestrel, rigorous purification and analytical methods are essential. The methodologies developed for norgestrel and its derivatives are directly applicable. A synthetic batch would contain not only the target racemic mixture (8α, 9S, 13S, 14S, 17R and its enantiomer) but also potentially diastereomers like the 8β-isomer.

Key analytical and separation techniques include:

Chromatography: High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are standard for assessing the purity of norgestrel intermediates and final products. google.com

Chiral Separation: The separation of enantiomers is critical. For norgestrel, this has been successfully achieved using reversed-phase HPLC (RP-HPLC) with a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms transient diastereomeric inclusion complexes. nih.govresearchgate.net Chiral columns, such as immobilized cellulose-based columns, are also effective for separating the enantiomers. ymc.eu

Isomer Separation: Column chromatography using silica (B1680970) gel with various solvent systems (e.g., mixtures of hexanes, ethyl acetate (B1210297), chloroform) is used to separate geometric isomers and other diastereomers. google.com

Recrystallization: This classical technique can be used for the final purification of a desired isomer, provided a suitable solvent system that allows for differential solubility is found. google.com

The table below summarizes the analytical methods pertinent to the purification of norgestrel and its isomers.

Method Technique Application Reference(s)
Purity Assessment HPLC, GC, TLCDetermination of overall purity and detection of intermediates or byproducts. google.com
Enantiomeric Separation Chiral RP-HPLCSeparation of levonorgestrel and dextronorgestrel using cyclodextrin (B1172386) additives. nih.govresearchgate.net
Enantiomeric Separation Chiral Column HPLCBaseline separation of enantiomers using an immobilized polysaccharide-based chiral stationary phase. ymc.eu
Diastereomeric Separation Column ChromatographyIsolation of geometric isomers (e.g., oximes) or stereoisomers using silica gel. google.com
Purification RecrystallizationFinal purification of a specific isomer to high purity. google.com

Theoretical Computational Studies of rac-8α-[Δ-5(10)]-Norgestrel Synthesis

While experimental data on rac-8α-[Δ-5(10)]-Norgestrel is scarce, theoretical and computational chemistry provides powerful tools to predict its properties and guide synthetic efforts. Such studies can offer insights into the reasons for its synthetic difficulty and predict its potential characteristics.

Isomer Stability: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different isomers. nih.gov A computational study comparing the energies of the 8α- and 8β-norgestrel isomers would quantify the thermodynamic preference for the natural 8β configuration, explaining why it is the predominant product in most syntheses. An energy difference of just a few kJ/mol can correspond to a significant predominance of one isomer at equilibrium. sci-hub.se

Spectroscopic Prediction: Computational models can simulate spectroscopic data, including rotational and vibrational (IR) spectra. nih.govelsevierpure.com These predicted spectra would be invaluable for identifying the target molecule in a complex reaction mixture, providing a "fingerprint" to look for during experimental work.

Reaction Pathway Modeling: Theoretical calculations can be used to model the transition states of key synthetic steps, such as the ring-closing cyclization. This could help chemists design precursors or catalysts that lower the activation energy for the formation of the desired 8α-isomer while raising it for the undesired 8β-isomer.

Biological Activity Prediction: Molecular docking studies, which have been performed on norgestrel and its metabolites to understand their binding to various hormone receptors, could be applied to rac-8α-[Δ-5(10)]-Norgestrel. iiab.me Such simulations would predict the binding affinity of this novel isomer to receptors like the progesterone (B1679170) and androgen receptors, providing a hypothesis about its potential biological activity and a rationale for undertaking its challenging synthesis.

Molecular Interactions and Receptor Pharmacology of Rac 8α Δ 5 10 Norgestrel

Ligand Binding Dynamics with Nuclear Steroid Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor)

There is currently no publicly available scientific literature that specifically details the ligand binding dynamics of rac-8α-[Δ-5(10)]-Norgestrel with nuclear steroid receptors such as the progesterone receptor (PR) or the androgen receptor (AR). While the binding affinities of other norgestrel (B7790687) isomers, like levonorgestrel (B1675169), are well-documented, specific quantitative data (e.g., Kᵢ, IC₅₀) for the 8α-[Δ-5(10)] isomer is not present in published research. The unique stereochemistry of this isomer, particularly the alpha-configuration at the 8-position and the double bond at the 5(10)-position, suggests that its binding characteristics would differ from those of levonorgestrel, but empirical data is required to confirm this.

Allosteric Modulation and Conformational Changes Induced by rac-8α-[Δ-5(10)]-Norgestrel Binding

Information regarding any allosteric modulation of nuclear receptors or specific conformational changes induced by the binding of rac-8α-[Δ-5(10)]-Norgestrel is not available in the current scientific literature. Studies on related progestins have shown that ligand binding to the ligand-binding domain (LBD) of the progesterone receptor induces a significant conformational change, which is crucial for subsequent steps in receptor activation. However, without specific biophysical or structural studies on the complex of rac-8α-[Δ-5(10)]-Norgestrel and its target receptors, the precise nature of these changes remains uncharacterized.

Receptor Dimerization and Coregulator Recruitment Mechanisms

The mechanisms of receptor dimerization and the subsequent recruitment of coregulators (coactivators or corepressors) following the binding of rac-8α-[Δ-5(10)]-Norgestrel have not been elucidated in published research. For nuclear receptors to function as transcription factors, they typically need to dimerize and then interact with a suite of coregulatory proteins. The specific surface topology of the receptor, which is influenced by the bound ligand, dictates which coregulators are recruited. As there is no data on the conformational changes induced by rac-8α-[Δ-5(10)]-Norgestrel, the profile of coregulators it might recruit is unknown.

Non-Genomic Signaling Pathways Initiated by rac-8α-[Δ-5(10)]-Norgestrel

There is no evidence in the scientific literature to suggest that rac-8α-[Δ-5(10)]-Norgestrel initiates non-genomic signaling pathways. While some steroid hormones can elicit rapid cellular responses through membrane-bound receptors and cytoplasmic signaling cascades, research has not yet explored this possibility for this specific norgestrel isomer.

Comparative Receptor Affinity and Selectivity Profiling (vs. Norgestrel, Levonorgestrel, other progestins)

A comparative receptor affinity and selectivity profile for rac-8α-[Δ-5(10)]-Norgestrel against other progestins is not available in the published literature. Such studies are essential to understand the potential biological activity and specificity of a novel progestin. Below is a table illustrating the type of data that is currently missing for rac-8α-[Δ-5(10)]-Norgestrel, with data for related compounds provided for context.

Table 1: Comparative Receptor Binding Affinity (RBA) of Progestins (Illustrative) This table is for illustrative purposes to show the type of data that is not available for rac-8α-[Δ-5(10)]-Norgestrel.

Compound Progesterone Receptor (RBA %) Androgen Receptor (RBA %)
rac-8α-[Δ-5(10)]-Norgestrel Data not available Data not available
Norgestrel Data available for racemic mixture Data available for racemic mixture
Levonorgestrel High Moderate

In vitro Reporter Gene Assays and Transcriptional Regulation Studies

No in vitro reporter gene assays or transcriptional regulation studies specifically examining the activity of rac-8α-[Δ-5(10)]-Norgestrel have been published. Reporter gene assays are a standard method to quantify the ability of a ligand to activate or inhibit receptor-mediated gene transcription. The absence of such data means that the functional consequences of any potential binding of rac-8α-[Δ-5(10)]-Norgestrel to nuclear receptors, in terms of gene regulation, remain unknown.

Based on a comprehensive review of scientific literature and chemical databases, there is currently no available public data on the cellular and preclinical pharmacodynamics of the specific chemical compound rac-8α-[Δ-5(10)]-Norgestrel .

Extensive searches have been conducted to locate research pertaining to the effects of this compound on cell proliferation, gene expression, proteomics, metabolomics, signaling pathways, cellular differentiation, and its impact on reproductive physiology in animal models. These searches have not yielded any specific studies or datasets for this particular isomer.

However, the specific stereoisomer "rac-8α-[Δ-5(10)]-Norgestrel" does not appear in the current scientific literature in the context of biological or pharmacological investigation. Therefore, it is not possible to generate the detailed, data-driven article as requested in the provided outline without fabricating information. Adherence to scientific accuracy and evidence-based reporting precludes the creation of content for which no research foundation exists.

Should research on rac-8α-[Δ-5(10)]-Norgestrel be published in the future, this topic could be revisited.

Cellular and Preclinical Pharmacodynamics of Rac 8α Δ 5 10 Norgestrel

Preclinical Animal Model Studies (e.g., rodent models for mechanistic insights)

Endocrine System Modulation in Preclinical Species

Progestins, including Norgestrel (B7790687) and its active components, exert profound effects on the endocrine system, primarily through their interaction with steroid hormone receptors. The principal mechanism of action involves binding to and activating progesterone (B1679170) receptors (PRs), which leads to a cascade of downstream effects that modulate the hypothalamic-pituitary-gonadal (HPG) axis.

In various animal models, the administration of progestins like Levonorgestrel (B1675169) leads to the suppression of gonadotropin secretion. By acting on the hypothalamus, it slows the frequency of gonadotropin-releasing hormone (GnRH) pulses. This, in turn, blunts the pre-ovulatory surge of luteinizing hormone (LH) from the pituitary gland, a critical event for ovulation. Studies in rats have demonstrated that progestin administration can prevent the preovulatory rise of LH.

The following table summarizes the known endocrine effects of Norgestrel's active component, Levonorgestrel, in preclinical models.

Endocrine ParameterEffect of Levonorgestrel in Preclinical ModelsSpecies Studied
Gonadotropin Release Suppression of the pre-ovulatory Luteinizing Hormone (LH) surge.Rats, Rabbits
Progesterone Receptor (PR) Binding High affinity agonist.Various (in vitro)
Androgen Receptor (AR) Binding Weak to moderate affinity agonist.Rats (in vivo), in vitro
Estrogen Receptor (ER) Binding No significant affinity.In vitro
Sex Hormone-Binding Globulin (SHBG) Suppression of SHBG levels.Humans (clinical data)

Tissue-Specific Responses in Animal Models

The endocrine-modulating effects of progestins translate into distinct responses in various target tissues, particularly within the female reproductive tract. These tissue-specific actions are fundamental to their biological function and have been extensively studied in animal models.

Endometrium: In estrogen-primed animal models, such as rabbits, progestins like Norgestimate (a derivative of Norgestrel) induce secretory changes in the endometrium. This transformation is a hallmark of progestational activity and is essential for preparing the uterus for potential embryo implantation. Progestins generally exert an anti-proliferative effect on the endometrium, counteracting the growth-promoting effects of estrogen.

Uterus: Beyond the endometrium, progestins influence the myometrium, the muscular layer of the uterus. They are known to reduce uterine contractility, which is a crucial factor in maintaining a quiescent state necessary for pregnancy.

Vagina: Progestins can also induce changes in the vaginal epithelium. In rodent models, they can antagonize the cornification of the vaginal epithelium that is typically induced by estrogens.

Ovary: The primary effect on the ovary is the inhibition of ovulation, as a direct consequence of the suppression of the LH surge. Studies in rabbits and other species have consistently demonstrated the ovulation-inhibiting properties of progestins. Some research also suggests that Levonorgestrel may affect follicle growth and the development of the corpus luteum.

Mammary Gland: Progestins, in conjunction with estrogens, play a role in the development and differentiation of the mammary gland. They bind to progesterone receptors present in mammary tissue, contributing to lobuloalveolar development.

The table below outlines the observed tissue-specific responses to progestins in preclinical animal models.

Target TissueObserved Response to Progestins in Animal ModelsAnimal Model(s)
Endometrium Induction of secretory transformation; anti-proliferative effects.Rabbits, Rats
Myometrium Reduction of contractility.General observation
Vagina Antagonism of estrogen-induced cornification.Rodents
Ovary Inhibition of ovulation; potential effects on follicular development.Rabbits, Rats, Hamsters, Mice
Mammary Gland Stimulation of lobuloalveolar development (in the presence of estrogen).General observation

Structure Activity Relationship Sar and Rational Design Principles for Rac 8α Δ 5 10 Norgestrel Analogues

Impact of 8α-Stereochemistry on Receptor Binding and Activity

Studies on (±)-8α-estrane and (±)-13β-alkyl-8α-gonane derivatives have been undertaken to explore their potential as non-feminizing, blood lipid-lowering agents. researchgate.netacs.orgacs.org The synthesis of such 8α-isomers allows for a direct comparison with their 8β-counterparts. It has been generally observed that the 8α-stereochemistry can dramatically alter the biological activity profile of a steroid. For instance, in the estradiol (B170435) series, the 8α-isomer has been shown to possess different receptor binding affinities compared to the native 8β-estradiol. scispace.com

The binding of steroid enantiomers to their receptors is a complex phenomenon. While a steroid and its enantiomer are non-superimposable mirror images, their interaction with a chiral receptor environment is not identical. nih.govnih.gov For rac-8α-[Δ-5(10)]-Norgestrel, the racemic nature means it is a mixture of two enantiomers. The interaction of each enantiomer with the progesterone (B1679170) receptor (PR) and other steroid receptors would need to be assessed independently to fully understand the pharmacological profile of the racemate. The altered geometry of the 8α-isomer would likely position key functional groups, such as the C17α-ethynyl and C17β-hydroxyl groups, in a different spatial orientation within the ligand-binding pocket of the PR compared to levonorgestrel (B1675169). This could lead to a decrease in binding affinity and, consequently, reduced progestational activity.

Role of the Δ-5(10) Unsaturation in Pharmacological Profile

The position of unsaturation in the A and B rings of the steroid nucleus is another pivotal factor influencing pharmacological activity. Norgestrel (B7790687) and its active enantiomer, levonorgestrel, possess a Δ4-3-keto system, which is crucial for high-affinity binding to the progesterone receptor. wikipedia.orgwikipedia.org In contrast, rac-8α-[Δ-5(10)]-Norgestrel features a Δ-5(10) double bond.

The enzymatic isomerization of Δ5-steroids to Δ4-steroids by 3-oxo-Δ5-steroid isomerase is a key step in the biosynthesis of steroid hormones. Studies have shown that the position of the double bond significantly affects the efficiency of this isomerization. nih.gov While these studies focus on enzymatic conversion, they highlight the distinct electronic and conformational properties imparted by different unsaturation patterns. A study comparing Δ5(6)- and Δ5(10)-steroid substrates revealed that Δ5(10)-substrates have very low catalytic rates (kcat) for isomerization. nih.gov This suggests that a Δ-5(10) compound might be less readily converted to the more active Δ4-conjugate in vivo, potentially leading to a different metabolic profile and duration of action.

From a receptor-binding perspective, the absence of the conjugated enone system (Δ4-3-keto) in rac-8α-[Δ-5(10)]-Norgestrel is significant. This system is a key pharmacophoric element for high-affinity PR binding. The Δ-5(10) unsaturation results in a non-planar A/B ring junction, which, combined with the 8α-stereochemistry, would present a unique topography to the receptor. It is plausible that this structural arrangement would lead to a lower binding affinity for the progesterone receptor compared to levonorgestrel. However, it might also alter the selectivity profile, potentially reducing binding to other steroid receptors like the androgen receptor (AR), for which levonorgestrel has some affinity. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Norgestrel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. uni-ruse.bg Numerous QSAR studies have been conducted on progestins to understand the molecular features essential for progesterone receptor binding. nih.govacs.orgscielo.brresearchgate.netnih.gov

For a series of norgestrel derivatives, a QSAR model would typically involve the calculation of various molecular descriptors, including:

Electronic descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSAR study on analogues of rac-8α-[Δ-5(10)]-Norgestrel would aim to quantify the impact of substitutions at various positions on the steroid nucleus. For instance, modifications could be made to the C17α-ethynyl group, the C13-ethyl group, or by introducing substituents on the A, B, C, or D rings. The resulting changes in receptor binding affinity would be correlated with the calculated descriptors.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on the Activity of rac-8α-[Δ-5(10)]-Norgestrel Analogues

Descriptor ClassSpecific DescriptorPotential Impact on Activity
Steric Molecular VolumeChanges in substituent size at C17 or other positions could affect steric fit in the receptor pocket.
Shape IndicesThe unique shape conferred by the 8α, Δ-5(10) scaffold would be a key determinant of binding.
Electronic Partial Atomic ChargesAlterations in the charge distribution, particularly around the A-ring and C17 substituents, would influence electrostatic interactions with the receptor.
Dipole MomentThe overall polarity of the molecule can affect both receptor binding and pharmacokinetic properties.
Hydrophobic LogPLipophilicity is crucial for membrane permeability and reaching the intracellular receptor. It also contributes to binding through hydrophobic interactions.

This table is interactive and provides a simplified overview of potential QSAR considerations.

Computational Docking and Molecular Dynamics Simulations of rac-8α-[Δ-5(10)]-Norgestrel with Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. researchgate.netresearchgate.netrcsi.scienceeco-vector.com

Molecular Docking: In a docking study, the 3D structure of rac-8α-[Δ-5(10)]-Norgestrel would be placed into the ligand-binding domain (LBD) of the progesterone receptor. The docking algorithm would explore various possible binding poses and orientations, scoring them based on the predicted binding energy. This would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. It would be expected that the C17β-hydroxyl group and the oxygen of the C3-keto group (if present after isomerization) would act as hydrogen bond acceptors, while the ethynyl (B1212043) group could form specific interactions within the pocket. The unique bent shape of the 8α-isomer would likely result in a different set of contacts compared to the more linear 8β-progestins.

While no specific docking or MD studies on rac-8α-[Δ-5(10)]-Norgestrel are publicly available, the principles derived from studies on other progestins can be applied. Such studies would be instrumental in rationalizing the observed binding affinities of a series of analogues and in guiding the design of new compounds with improved properties.

Design Strategies for Enhanced Selectivity or Modified Activity Profiles

A primary goal in designing new progestins is to enhance selectivity for the progesterone receptor, thereby minimizing androgenic, estrogenic, or glucocorticoid side effects. Several strategies can be envisioned for modifying rac-8α-[Δ-5(10)]-Norgestrel to achieve this. nih.govnih.govoup.commdpi.comresearchgate.net

Modifying the C17α-Substituent: The ethynyl group is a common feature in many synthetic progestins. Replacing it with other small, linear groups could modulate potency and selectivity. Introducing bulkier or more polar substituents could disrupt binding to off-target receptors.

Introducing Substituents on the Steroid Skeleton: The addition of small substituents, such as methyl or halogen groups, at specific positions (e.g., C6, C7, C11) can fine-tune the electronic and steric properties of the molecule. This can lead to enhanced selectivity by creating favorable interactions in the PR LBD or unfavorable clashes in the LBDs of other steroid receptors.

Altering the C13-Alkyl Group: The C13-ethyl group of norgestrel contributes to its high potency. Varying the size of this alkyl group could impact the fit within the hydrophobic pocket of the receptor and alter the activity profile.

Bioisosteric Replacements: The C3-keto group is a key feature for PR activity. While rac-8α-[Δ-5(10)]-Norgestrel lacks the conjugated C4-double bond, modifications at the C3 position, such as introducing an oxime group (as in norgestimate), could create a prodrug with a different metabolic and activity profile. researchgate.netgoogle.com

The development of Selective Progesterone Receptor Modulators (SPRMs) has shown that subtle structural changes can shift a compound from being a pure agonist to having a mixed agonist/antagonist profile. nih.govoup.commdpi.comresearchgate.net The unique scaffold of rac-8α-[Δ-5(10)]-Norgestrel could serve as a novel starting point for the design of SPRMs with tissue-selective effects.

Synthesis and Evaluation of Stereoisomers and Analogues of rac-8α-[Δ-5(10)]-Norgestrel

The synthesis of rac-8α-[Δ-5(10)]-Norgestrel and its analogues would likely be achieved through a total synthesis approach, as this allows for the precise control of stereochemistry. The synthesis of 8α-gonane derivatives has been reported in the literature and would serve as a foundation for developing a synthetic route. researchgate.netacs.orgacs.org The key steps would involve the construction of the tetracyclic steroid nucleus with the desired 8α-stereochemistry, followed by the introduction of the C13-ethyl group and the C17α-ethynyl and C17β-hydroxyl functionalities. The Δ-5(10) double bond would be established during the ring-forming reactions.

The synthesis of norgestrel isomers has also been described, providing further guidance on the chemical transformations required. researchgate.netgoogle.comgoogle.com A crucial aspect of the synthesis would be the separation of the racemic mixture into its individual enantiomers to allow for their separate biological evaluation. This is often achieved through chiral chromatography or by using chiral resolving agents.

Once synthesized, the analogues would be subjected to a battery of in vitro and in vivo tests to evaluate their pharmacological profile.

Table 2: Evaluation Assays for rac-8α-[Δ-5(10)]-Norgestrel Analogues

Assay TypePurposeKey Parameters Measured
In Vitro
Receptor Binding AssaysTo determine the affinity for the progesterone receptor and other steroid receptors (AR, ER, GR, MR).Ki or IC50 values.
Transactivation AssaysTo assess the functional activity (agonist, antagonist, or mixed) at each receptor.EC50 or IC50 values, and maximal efficacy.
In Vivo
McPhail Test (Rabbits)To evaluate progestational activity by measuring endometrial proliferation.Histological changes in the endometrium.
Androgenicity/Anabolic Assays (Rats)To assess androgenic side effects by measuring the growth of the prostate and seminal vesicles.Organ weight changes.

This table is interactive and outlines the standard assays for progestin evaluation.

The data from these evaluations would provide a comprehensive understanding of the structure-activity relationships of this novel class of steroids and would guide further efforts in the rational design of new therapeutic agents.

Metabolic Transformations and Enzymatic Biotransformation of Rac 8α Δ 5 10 Norgestrel Preclinical Focus

In vitro Hepatic Microsomal Metabolism Studies

In vitro studies using hepatic microsomes are a cornerstone for elucidating the metabolic pathways of new chemical entities. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. aacrjournals.org For progestins like norgestrel (B7790687), incubation with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) initiates a cascade of oxidative metabolic reactions.

Identification of Major Metabolites in Preclinical Systems (e.g., animal liver S9 fractions)

Animal liver S9 fractions, which contain both microsomal and cytosolic enzymes, are instrumental in identifying both Phase I and Phase II metabolites. pharmacompass.com Studies in various animal models, such as the African Green Monkey, have been crucial in identifying the metabolites of norgestrel.

Following administration of dl-norgestrel, the major urinary metabolite of the d-enantiomer was identified as 3α,5β-tetrahydronorgestrel. pharmacompass.com In contrast, the l-enantiomer (B50610) underwent stereoselective hydroxylation, leading to the formation of 16β-hydroxynorgestrel and 16α-hydroxynorgestrel. pharmacompass.com These findings highlight the importance of the spatial arrangement of the molecule in determining its metabolic fate. It is plausible that rac-8α-[Δ-5(10)]-norgestrel would also undergo similar reduction and hydroxylation reactions, although the specific stereochemistry of the resulting metabolites would be unique to its structure.

Table 1: Major Metabolites of Norgestrel Isomers in Preclinical Systems

IsomerMajor Metabolite(s)Metabolic PathwayPreclinical System
d-norgestrel3α,5β-tetrahydronorgestrelReductionAfrican Green Monkey
l-norgestrel16β-hydroxynorgestrel, 16α-hydroxynorgestrelHydroxylationAfrican Green Monkey

This table is based on data for norgestrel, the parent compound of rac-8α-[Δ-5(10)]-norgestrel.

Cytochrome P450 (CYP) Isoform Involvement in rac-8α-[Δ-5(10)]-Norgestrel Metabolism

The metabolism of most progestins is primarily mediated by the cytochrome P450 superfamily of enzymes, with the CYP3A subfamily playing a major role. aacrjournals.orgnih.gov For instance, the metabolism of levonorgestrel (B1675169), the active isomer of norgestrel, is mainly catalyzed by CYP3A enzymes, with a minor contribution from CYP2C9. nih.gov Similarly, other progestins like medroxyprogesterone (B1676146) acetate (B1210297) are also predominantly metabolized by CYP3A4. aacrjournals.org

Given the structural similarity, it is highly probable that the metabolism of rac-8α-[Δ-5(10)]-norgestrel is also principally driven by CYP3A4. This enzyme is abundant in the human liver and small intestine and is responsible for the metabolism of a wide array of xenobiotics. aacrjournals.org The involvement of other CYP isoforms cannot be ruled out without specific experimental data.

Table 2: Probable CYP Isoform Involvement in Progestin Metabolism

ProgestinMajor CYP Isoform(s)
LevonorgestrelCYP3A (major), CYP2C9 (minor) nih.gov
Medroxyprogesterone AcetateCYP3A4 aacrjournals.org
NorethindroneCYP3A4 (major), CYP2C19 (minor) nih.gov
rac-8α-[Δ-5(10)]-norgestrelCYP3A4 (Predicted)

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in In Vitro Systems

Following Phase I oxidative metabolism, the resulting hydroxylated metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion from the body. wikipedia.org

For levonorgestrel, both glucuronide and sulfate (B86663) conjugates are major metabolites found in circulation. iarc.fr In vitro systems have shown that sulfation can influence the rate of subsequent glucuronidation. researchgate.net The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in the liver S9 fraction. It is expected that the hydroxylated metabolites of rac-8α-[Δ-5(10)]-norgestrel would also be substrates for UGTs and SULTs, leading to the formation of glucuronide and sulfate conjugates.

Theoretical Prediction of Metabolic Hotspots and Pathways

In the absence of empirical data, the metabolic hotspots of rac-8α-[Δ-5(10)]-norgestrel can be predicted based on the known metabolism of structurally similar progestins. The structure of rac-8α-[Δ-5(10)]-norgestrel features a steroid nucleus with an ethynyl (B1212043) group at the C17 position and a double bond at the Δ-5(10) position.

The primary sites for oxidative metabolism by CYP enzymes are typically the electron-rich and sterically accessible positions on the steroid ring. For norgestrel and its isomers, hydroxylation is known to occur at the C2, C6, and C16 positions. pharmacompass.comwikipedia.org Therefore, these positions are predicted to be metabolic hotspots for rac-8α-[Δ-5(10)]-norgestrel as well.

The A-ring of the steroid is also susceptible to reduction. wikipedia.org The Δ-5(10) double bond in rac-8α-[Δ-5(10)]-norgestrel is a likely site for reduction, potentially leading to the formation of tetrahydro metabolites, similar to what is observed with d-norgestrel. pharmacompass.com

The predicted metabolic pathways for rac-8α-[Δ-5(10)]-norgestrel would therefore involve:

Oxidative Metabolism (Phase I): Hydroxylation at various positions on the steroid nucleus, primarily mediated by CYP3A4.

Reductive Metabolism (Phase I): Reduction of the A-ring double bond.

Conjugation (Phase II): Glucuronidation and sulfation of the parent compound and its hydroxylated metabolites.

Further in vitro and in vivo preclinical studies are necessary to confirm these predicted pathways and to fully characterize the metabolic profile of rac-8α-[Δ-5(10)]-norgestrel.

Advanced Analytical Methodologies for Research on Rac 8α Δ 5 10 Norgestrel

Chromatographic Techniques for High-Resolution Separation and Purity Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the separation and purity assessment of rac-8α-[Δ-5(10)]-Norgestrel.

Chiral High-Performance Liquid Chromatography (HPLC): The separation of norgestrel (B7790687) enantiomers is a critical analytical challenge. Chiral HPLC methods have been successfully developed to resolve the racemic mixture. One effective approach involves using a chiral stationary phase (CSP). For instance, an immobilized Chiral Art Cellulose-SC column can reliably separate the active levonorgestrel (B1675169) from the inactive dextronorgestrel. chromatographyonline.com Another strategy employs chiral mobile phase additives. Studies have demonstrated the baseline separation of norgestrel enantiomers on a C8 column using a mobile phase containing hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govresearchgate.net The separation is influenced by the concentration of the chiral additive, the mobile phase composition, and the column temperature. nih.govresearchgate.net For larger, multi-ring structures like norgestrel, γ-cyclodextrin columns (such as the CYCLOBOND II series) are often more effective than β-cyclodextrin columns. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of norgestrel, although it often requires derivatization to prevent thermal decomposition and improve chromatographic performance. researchgate.net Silylation is a common derivatization technique used for this purpose. researchgate.net GC-MS methods have been developed for the determination of norgestrel in various matrices, including groundwater and drinking water, often preceded by a sample preparation step like solid-phase extraction (SPE). researchgate.net

Table 1: Chiral HPLC Methods for Norgestrel Separation
TechniqueStationary PhaseMobile Phase/AdditiveKey FindingsReference
Reversed-Phase HPLCAgilent ZORBAX Eclipse XDB-C8Acetonitrile and phosphate (B84403) buffer with hydroxypropyl-β-cyclodextrin (HP-β-CD)Achieved baseline separation of norgestrel enantiomers. nih.govresearchgate.net
Chiral HPLCImmobilised Chiral Art Cellulose-SCNot specifiedReliably separates levonorgestrel from dextronorgestrel. chromatographyonline.com
Chiral HPLCγ-cyclodextrin (CYCLOBOND II series)Not specifiedBetter suited for separating multi-ring structures like norgestrel. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation of Metabolites or Complexed Forms

Spectroscopic techniques are vital for determining the structure of norgestrel metabolites and understanding its interactions with receptors.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D DOSY (Diffusion-Ordered Spectroscopy) ¹H NMR, is a powerful tool for the structural analysis of norgestrel and its formulations. It can be used to identify the active ingredient and excipients in pharmaceutical preparations. plos.orgresearchgate.net ¹H and ¹³C NMR have been used to analyze norgestrel and its derivatives, providing detailed structural information. iisc.ac.indrugbank.com For instance, in the synthesis of new immunogens for radioimmunoassay of levonorgestrel, NMR was crucial for characterizing the intermediate and final products. iisc.ac.in

Cryo-Electron Microscopy (Cryo-EM) for Receptor Complexes: While specific cryo-EM studies on rac-8α-[Δ-5(10)]-Norgestrel receptor complexes are not widely reported in the provided search results, this technique is a powerful tool for visualizing the three-dimensional structure of protein-ligand complexes at near-atomic resolution. Understanding how norgestrel binds to the progesterone (B1679170) receptor is key to its mechanism of action. drugbank.comt3db.ca Cryo-EM could provide invaluable insights into the conformational changes induced upon ligand binding and the specific molecular interactions that govern receptor activation.

Mass Spectrometry Approaches for Quantitative Analysis in Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of norgestrel in biological matrices for research purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS methods have been developed and validated for the determination of norgestrel in human plasma and serum. thieme-connect.comrsc.orgresearchgate.net These methods offer high sensitivity, with lower limits of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range, making them suitable for pharmacokinetic studies. thieme-connect.comnih.gov The use of an internal standard, such as a deuterated analog of norgestrel, is common to ensure accuracy and precision. thieme-connect.comnih.gov Multiple reaction monitoring (MRM) is typically employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. thieme-connect.comrsc.orgresearchgate.net Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. thieme-connect.comresearchgate.net

Table 2: LC-MS/MS Methods for Norgestrel Quantification in Biological Matrices
MatrixExtraction MethodLC ColumnDetection ModeLLOQReference
Human PlasmaLiquid-Liquid ExtractionZorbax XDB-PhenylPositive Ion MRM304.356 pg/mL thieme-connect.com
Human SerumNot specifiedNot specifiedAPCI with MRM0.2 ng/mL rsc.orgresearchgate.net
Human PlasmaSolid-Phase ExtractionFortis™ C18Positive Polarity SRM49.6 pg/mL nih.govresearchgate.net

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental for characterizing the interaction of rac-8α-[Δ-5(10)]-Norgestrel with its target receptors, primarily the progesterone receptor (PR) and, to a lesser extent, the androgen receptor (AR). These assays provide quantitative data on binding affinity (Ki) and receptor density (Bmax).

Competitive binding assays are commonly used to determine the relative affinity of unlabeled compounds like norgestrel. perceptive.com In these assays, the unlabeled compound competes with a radiolabeled ligand for binding to the receptor. For instance, norgestimate, a prodrug of norgestrel, has been shown to bind to progestin receptors with a mean IC50 of 3.48 nM in rabbit uterine receptors. caymanchem.comcaymanchem.com Studies have also used radioligand binding assays to demonstrate the direct interaction of D-Norgestrel with the androgen receptor, where it effectively displaced a radiolabeled androgen ligand. aacrjournals.org These assays can be performed using tissue homogenates or cell preparations expressing the receptor of interest. perceptive.com

Bioanalytical Method Development for In Vitro and Preclinical Studies

The development of robust and validated bioanalytical methods is a prerequisite for conducting meaningful in vitro and preclinical research on rac-8α-[Δ-5(10)]-Norgestrel. These methods are essential for quantifying the compound in various experimental systems.

A variety of analytical techniques have been employed for this purpose, including HPLC with UV detection, GC-MS, and LC-MS/MS. researchgate.net For in vitro release studies, a sensitive HPLC-UV method was developed and validated to quantify levonorgestrel. nih.gov This involved optimizing the mobile phase, flow rate, detection wavelength, and column temperature. nih.gov A crucial aspect of bioanalytical method development is the sample preparation procedure. For complex matrices like skin homogenates, a two-step liquid-liquid extraction (LLE) procedure has been developed to efficiently recover the analyte before analysis. nih.gov

Method validation is a critical component, ensuring the reliability of the analytical data. Validation parameters typically include specificity, linearity, sensitivity (limit of detection and quantification), precision (intra- and inter-day), and accuracy. nih.govwho.int For preclinical studies in animal models, sensitive LC-MS/MS methods are often required to measure the low concentrations of the drug and its metabolites in tissues and plasma. medchemexpress.com The development of such methods enables the investigation of tissue distribution, metabolism, and pharmacokinetic profiles of rac-8α-[Δ-5(10)]-Norgestrel in a research setting.

Comparative Academic Studies of Rac 8α Δ 5 10 Norgestrel with Other Progestins and Steroids

Mechanistic Distinctions from Clinically Used Norgestrel (B7790687) Stereoisomers (e.g., Levonorgestrel)

Norgestrel, as used in clinical practice, is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel (B1675169). nih.govwikipedia.orgdrugbank.com Extensive research has established that the biological activity of norgestrel resides almost exclusively in its levorotatory enantiomer, levonorgestrel. nih.govresearchgate.net Dextronorgestrel is considered biologically inactive. researchgate.net Levonorgestrel exerts its primary progestational effects by acting as a potent agonist of the progesterone (B1679170) receptor (PR). wikipedia.orgresearchgate.netnih.gov This interaction in the female reproductive tract, hypothalamus, and pituitary gland leads to a slowing of the release frequency of gonadotropin-releasing hormone (GnRH) and a blunting of the mid-cycle luteinizing hormone (LH) surge, thereby inhibiting ovulation. nih.govdrugbank.com

The mechanistic profile of rac-8α-[Δ-5(10)]-Norgestrel is not well-documented in publicly available scientific literature. However, its structural distinction—the presence of a double bond between carbons 5 and 10 in the steroid A-ring and an alpha configuration at carbon 8—suggests that its interaction with the progesterone receptor and subsequent downstream signaling could differ significantly from that of levonorgestrel. The typical Δ-4 unsaturation in levonorgestrel is crucial for its high-affinity binding to the progesterone receptor. The shift of this double bond to the Δ-5(10) position in rac-8α-[Δ-5(10)]-Norgestrel would alter the three-dimensional shape of the steroid nucleus, likely impacting its fit within the ligand-binding pocket of the progesterone receptor. This alteration could potentially lead to a modified agonist or even antagonist activity profile.

Furthermore, levonorgestrel is known to possess weak androgenic activity due to its interaction with the androgen receptor (AR). researchgate.netnih.gov The structural changes in rac-8α-[Δ-5(10)]-Norgestrel could also modulate its affinity for the androgen receptor, potentially leading to a different level of androgenicity compared to levonorgestrel.

Differential Receptor Interaction Profiles Compared to Other Synthetic Progestins

The biological effects of synthetic progestins are dictated by their unique binding affinities to various steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Levonorgestrel, for instance, exhibits a high affinity for the progesterone receptor and a notable, though weaker, affinity for the androgen receptor. researchgate.netnih.gov It has negligible affinity for the estrogen, glucocorticoid, and mineralocorticoid receptors. researchgate.net

The following table presents the relative binding affinities of levonorgestrel and other synthetic progestins to various steroid receptors, providing a baseline for potential comparisons once data for rac-8α-[Δ-5(10)]-Norgestrel becomes available.

Relative Binding Affinities of Selected Progestins to Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
LevonorgestrelHighWeakNegligibleNegligibleNegligible
NorethisteroneModerateWeakWeakNegligibleNegligible
Medroxyprogesterone (B1676146) Acetate (B1210297)HighWeakNegligibleModerateNegligible
DrospirenoneHighNegligibleNegligibleNegligibleModerate (Antagonist)

Comparison of Cellular Efficacy and Gene Regulation Profiles

The cellular efficacy and gene regulation profile of rac-8α-[Δ-5(10)]-Norgestrel remain uncharacterized. However, it is plausible that its unique structure would lead to a distinct pattern of gene regulation compared to levonorgestrel. Even subtle changes in the conformation of the steroid-receptor complex can influence the recruitment of co-activators and co-repressors, thereby altering the transcriptional response. Studies on other progestins have shown that different compounds can elicit varied responses on the same target gene, highlighting the specificity of these interactions. pharmacompass.com

Future research involving cell-based assays and transcriptomic analyses would be necessary to elucidate the specific cellular efficacy and gene regulation profile of rac-8α-[Δ-5(10)]-Norgestrel. Such studies would provide valuable insights into how the structural modifications of this isomer translate into functional differences at the cellular level.

Theoretical Advantages or Disadvantages of the rac-8α-[Δ-5(10)]-Norgestrel Structure

The unique structural features of rac-8α-[Δ-5(10)]-Norgestrel—the 8α stereochemistry and the Δ-5(10) double bond—present theoretical advantages and disadvantages compared to the clinically used levonorgestrel.

Theoretical Advantages:

Increased Receptor Specificity: The altered conformation of the steroid nucleus might lead to a more selective interaction with the progesterone receptor, potentially reducing off-target effects at other steroid receptors like the androgen receptor. This could theoretically result in a progestin with fewer androgenic side effects.

Novel Pharmacological Profile: The unique structure could confer a different pharmacological profile, such as partial agonist or antagonist activity at the progesterone receptor. Such a profile could have therapeutic applications in conditions where progesterone modulation is desired.

Theoretical Disadvantages:

Reduced Potency: The non-planar A-ring and the 8α configuration could significantly decrease the binding affinity for the progesterone receptor, leading to a much lower progestational potency compared to levonorgestrel. The established importance of the Δ-4-en-3-one system for high progestational activity supports this possibility. Current time information in Bangalore, IN.

Metabolic Instability: The Δ-5(10) double bond might be more susceptible to metabolic transformation, potentially leading to a shorter half-life and reduced bioavailability compared to the more stable Δ-4 system of levonorgestrel.

Unpredictable Biological Activity: The combination of stereochemical and positional isomerism makes it difficult to predict the precise biological activity of rac-8α-[Δ-5(10)]-Norgestrel without empirical data. It could exhibit unexpected hormonal or anti-hormonal activities.

Implications for Understanding Steroid Hormone Structure-Function Relationships

The comparative study of norgestrel isomers, including the hypothetical analysis of rac-8α-[Δ-5(10)]-Norgestrel, has significant implications for our understanding of steroid hormone structure-function relationships. It underscores the critical role that subtle stereochemical and structural modifications play in determining the biological activity of a steroid.

The fact that only the levorotatory enantiomer of norgestrel is active highlights the high degree of stereospecificity of the progesterone receptor. researchgate.net The ligand-binding pocket of the receptor is exquisitely shaped to accommodate a specific three-dimensional structure, and even minor deviations can lead to a complete loss of activity.

A detailed investigation into the receptor binding and cellular effects of rac-8α-[Δ-5(10)]-Norgestrel would provide valuable data points for refining our models of steroid-receptor interactions. It would help to elucidate the precise contributions of the A-ring conformation and the stereochemistry at the C-8 position to receptor affinity and activation. This knowledge is not only of academic interest but also crucial for the rational design of new synthetic steroids with improved therapeutic profiles, maximizing desired effects while minimizing unwanted side effects.

Emerging Research Perspectives and Future Directions for Rac 8α Δ 5 10 Norgestrel

Exploration of Novel Receptor Targets or Non-Canonical Signaling Pathways

The canonical action of progestins involves binding to and activating progesterone (B1679170) receptors (PRs), leading to downstream genomic effects. However, the structural nuances of rac-8α-[Δ-5(10)]-Norgestrel, particularly the altered stereochemistry at the C8 position and the shift of the double bond to the 5(10) position, could engender an affinity for a different suite of receptors or trigger non-canonical signaling cascades.

Future research should prioritize comprehensive receptor screening assays to determine the binding profile of rac-8α-[Δ-5(10)]-Norgestrel against a wide array of nuclear and membrane-bound receptors. This could include other steroid hormone receptors such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, as well as orphan receptors. Furthermore, investigating its potential to modulate the activity of these receptors, either as an agonist, antagonist, or selective modulator, is a critical next step.

Beyond direct receptor binding, the possibility of rac-8α-[Δ-5(10)]-Norgestrel initiating rapid, non-genomic signaling pathways warrants investigation. These pathways, often mediated by membrane-associated steroid receptors, can trigger a cascade of intracellular signaling events independent of gene transcription. Elucidating whether this isomer can activate such pathways could open up new avenues for understanding its biological effects.

Application in Advanced In Vitro Organoid or 3D Culture Models

The advent of organoid and 3D cell culture technologies provides an unprecedented opportunity to study the effects of compounds like rac-8α-[Δ-5(10)]-Norgestrel in a more physiologically relevant context than traditional 2D cell culture. These models, which recapitulate the complex architecture and cell-cell interactions of native tissues, can offer more accurate predictions of in vivo responses.

Future studies could employ organoids derived from various tissues, such as endometrium, breast, and prostate, to assess the tissue-specific effects of rac-8α-[Δ-5(10)]-Norgestrel. By treating these models with the compound, researchers can analyze a range of outcomes, including changes in cell proliferation, differentiation, and gene expression, providing a detailed picture of its biological activity at the tissue level. The use of co-culture systems, incorporating different cell types found within a tissue, could further enhance the physiological relevance of these studies.

Integration with Systems Biology Approaches (e.g., network analysis of cellular responses)

To unravel the complex cellular responses to rac-8α-[Δ-5(10)]-Norgestrel, a systems biology approach is indispensable. This involves the integration of high-throughput "omics" data, such as transcriptomics, proteomics, and metabolomics, to construct a holistic view of the compound's impact on cellular networks.

Upon treating cells or organoids with rac-8α-[Δ-5(10)]-Norgestrel, global changes in gene and protein expression, as well as metabolic profiles, can be measured. This data can then be used to perform network analysis, identifying key signaling pathways and molecular hubs that are perturbed by the compound. This approach can reveal unexpected biological activities and provide a deeper understanding of its mechanism of action, moving beyond a single-target perspective.

Potential as a Chemical Probe for Steroid Receptor Biology

A chemical probe is a small molecule used to study the function of a specific protein or pathway. Given its unique structure, rac-8α-[Δ-5(10)]-Norgestrel has the potential to be developed into a valuable chemical probe for dissecting the intricacies of steroid receptor biology.

If this isomer is found to have a highly selective interaction with a particular receptor or to elicit a specific signaling response, it could be used to investigate the roles of that receptor or pathway in various physiological and pathological processes. For instance, a fluorescently labeled version of rac-8α-[Δ-5(10)]-Norgestrel could be synthesized to visualize the subcellular localization and dynamics of its target receptor in real-time.

Methodological Innovations for Synthesis and Characterization

The advancement of research into rac-8α-[Δ-5(10)]-Norgestrel is intrinsically linked to the development of efficient and stereoselective synthetic routes. While the synthesis of steroid isomers can be challenging, modern organic chemistry offers a toolkit of innovative methodologies that could be applied to produce this compound in higher yields and purity.

Furthermore, advanced analytical techniques are crucial for the unambiguous characterization of its structure and stereochemistry. Techniques such as 2D NMR spectroscopy and X-ray crystallography can provide definitive structural confirmation. The development of robust analytical methods for its detection and quantification in biological matrices will also be essential for pharmacokinetic and metabolism studies.

Unexplored Biological Activities and Mechanistic Hypotheses

The unique chemical architecture of rac-8α-[Δ-5(10)]-Norgestrel opens the door to a wide range of unexplored biological activities. Based on its steroidal backbone, several mechanistic hypotheses can be formulated to guide future investigations.

One area of interest is its potential neuroactive properties. Steroids are known to modulate neuronal function, and the specific conformation of this isomer might allow it to interact with neurotransmitter receptors or ion channels in the central nervous system. Another avenue for exploration is its potential anti-inflammatory or immunomodulatory effects, as many steroids exhibit such activities.

Investigating its metabolic fate is also crucial. The altered double bond position could lead to a different metabolic profile compared to norgestrel (B7790687), potentially resulting in metabolites with their own unique biological activities.

Q & A

Basic Question: What are the critical experimental parameters for synthesizing rac 8alpha-[Delta-5(10)]-Norgestrel with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For purity, employ chromatographic separation (e.g., HPLC with chiral stationary phases) and validate purity via NMR (e.g., 1^1H/13^{13}C NMR peak integration) and mass spectrometry . Ensure reproducibility by documenting reagent sources, reaction times, and purification steps in the experimental section, adhering to guidelines for characterizing new compounds .

Advanced Question: How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:
Use a full factorial design to test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a 2k2^k design (where k=3k = 3 variables) identifies main effects and interactions. Advanced applications include response surface methodology (RSM) to model nonlinear relationships. Computational tools (e.g., COMSOL Multiphysics) can simulate parameter interactions, reducing trial runs . Validate results with ANOVA to determine statistically significant factors .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural identity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • X-ray crystallography for absolute stereochemistry confirmation.
  • FT-IR to verify functional groups (e.g., carbonyl stretches).
  • Chiral HPLC to resolve enantiomers and assess optical purity.
    Cross-reference data with literature for known compounds; for novel derivatives, provide full spectral assignments and elemental analysis .

Advanced Question: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Apply density functional theory (DFT) to model receptor-ligand interactions (e.g., progesterone receptor binding). Compare computational predictions with experimental IC50_{50} values to identify outliers. Use meta-analysis frameworks to assess data heterogeneity:

  • Stratify studies by assay type (e.g., cell-based vs. in vivo).
  • Apply Bayesian statistics to quantify uncertainty in conflicting results .
    Integrate cheminformatics tools (e.g., molecular docking) to reconcile structural-activity relationships .

Advanced Question: What strategies address low reproducibility in this compound pharmacokinetic studies?

Methodological Answer:

  • Standardize in vitro assays : Use identical cell lines (e.g., HepG2 for metabolism studies) and control for enzyme activity (e.g., CYP3A4 inhibition assays).
  • Leverage AI-driven data curation : Platforms like ICReDD can harmonize experimental protocols and identify overlooked variables (e.g., solvent effects on bioavailability) .
  • Multi-lab collaborative trials : Share raw data via repositories (e.g., Zenodo) and apply consensus statistical models to minimize lab-specific biases .

Basic Question: How to design a robust stability study for this compound under varying storage conditions?

Methodological Answer:
Adopt ICH Q1A guidelines:

  • Test degradation under accelerated conditions (40°C/75% RH for 6 months).
  • Monitor via stability-indicating assays (e.g., UPLC-MS for degradation products).
  • Use Arrhenius modeling to predict shelf life. Include control batches and statistical power analysis to ensure sample adequacy (e.g., n3n \geq 3 per timepoint) .

Advanced Question: What mechanistic insights can transition-state analysis provide for this compound’s synthetic pathways?

Methodological Answer:
Apply quantum mechanical/molecular mechanical (QM/MM) simulations to map reaction coordinates. For example, identify rate-limiting steps in ring-closing metathesis. Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. Compare computed activation energies (ΔG\Delta G^\ddagger) with experimental Eyring plots .

Basic Question: How to ensure ethical compliance in preclinical studies involving this compound?

Methodological Answer:

  • Obtain IRB approval for animal studies, detailing endpoints and humane protocols.
  • Follow ARRIVE guidelines for reporting in vivo data.
  • Disclose conflicts of interest (e.g., funding sources) and adhere to data transparency standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.